molecular formula C6H13NO3 B1290132 (2-Amino-2-methyl-propoxy)-acetic acid

(2-Amino-2-methyl-propoxy)-acetic acid

Cat. No.: B1290132
M. Wt: 147.17 g/mol
InChI Key: GHXGQRQJGZFRHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Amino-2-methyl-propoxy)-acetic acid is a branched-chain amino acid derivative featuring an amino group attached to a 2-methylpropoxy moiety, which is further linked to an acetic acid backbone. This compound has been cataloged as a primary amine product (Ref: 10-F330195) by CymitQuimica, though it is currently listed as discontinued .

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

2-(2-amino-2-methylpropoxy)acetic acid

InChI

InChI=1S/C6H13NO3/c1-6(2,7)4-10-3-5(8)9/h3-4,7H2,1-2H3,(H,8,9)

InChI Key

GHXGQRQJGZFRHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares key functional groups—amino and carboxylic acid moieties—with several analogs. Below is a comparative analysis:

Table 1: Structural Comparison
Compound Name Molecular Formula Key Functional Groups Structural Features Reference
(2-Amino-2-methyl-propoxy)-acetic acid Likely C₆H₁₁NO₃ Amino, ether, carboxylic acid Branched 2-methylpropoxy chain linked to acetic acid
2-(Boc-aminomethyl)phenylacetic acid C₁₄H₁₉NO₄ Boc-protected amino, phenyl, carboxylic acid Boc group on benzylamine; phenyl ring enhances steric bulk
2-Amino-2-(2-methoxyphenyl)acetic acid C₁₀H₁₁NO₃ Amino, methoxy, carboxylic acid Amino and methoxy groups on adjacent carbons of phenyl ring
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid C₁₀H₁₇NO₃ Amino-oxoethyl, cyclohexyl, carboxylic acid Cyclohexyl ring with amino-oxoethyl side chain; potential neurotropic activity
2-[Methyl-(tert-butoxycarbonyl)amino]acetic acid C₈H₁₅NO₄ Boc-protected methyl amino, carboxylic acid Methyl-Boc-protected amino group; used in peptide synthesis
Key Observations:
  • Branched vs. Aromatic Chains : The target compound’s branched 2-methylpropoxy chain contrasts with phenyl or cyclohexyl groups in analogs, affecting solubility and steric interactions .
  • Protection Groups: Boc-protected derivatives (e.g., ) enhance stability during synthesis, whereas unprotected amino groups (as in the target compound) may exhibit higher reactivity .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

Table 2: Physicochemical Properties
Compound Name Molecular Weight (g/mol) Solubility (Inferred) Stability Notes
This compound ~161.16 (estimated) Likely polar due to carboxylic acid and amino groups Discontinued; stability data unavailable
2-(Boc-aminomethyl)phenylacetic acid 265.31 Moderate in organic solvents Stable under acidic conditions
2-Amino-2-(2-methoxyphenyl)acetic acid 209.20 Polar, water-soluble Reactive amino group may require protection
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid 199.25 Hydrophobic (cyclohexyl) Used in biochemical assays
Key Observations:
  • Solubility: The target compound’s polar functional groups suggest moderate water solubility, similar to 2-Amino-2-(2-methoxyphenyl)acetic acid .
  • Molecular Weight : Lower molecular weight analogs (e.g., 199.25 g/mol ) may exhibit better membrane permeability in biological systems.

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